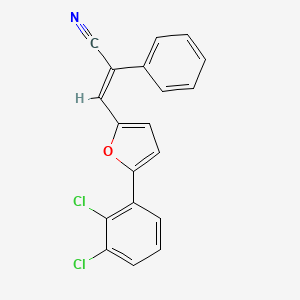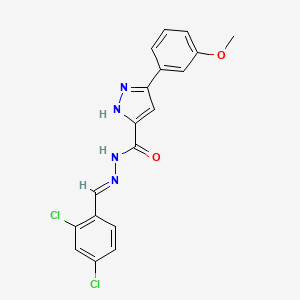
N'-(2,4-Dichlorobenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2,4-Dichlorobenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dichlorobenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
化学反应分析
Types of Reactions
N’-(2,4-Dichlorobenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen atoms in the benzylidene moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism by which N’-(2,4-Dichlorobenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide exerts its effects is not well understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact mechanisms involved.
相似化合物的比较
Similar Compounds
- N’-(2,4-Dichlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(2,4-Dichlorobenzylidene)-3-(3-chlorophenyl)-1H-pyrazole-5-carbohydrazide
- N’-(2,4-Dichlorobenzylidene)-3-(3-methylphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(2,4-Dichlorobenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both dichlorobenzylidene and methoxyphenyl groups, which may contribute to its distinct chemical and biological properties. The specific arrangement of these functional groups can influence the compound’s reactivity and interactions with biological targets.
属性
分子式 |
C18H14Cl2N4O2 |
|---|---|
分子量 |
389.2 g/mol |
IUPAC 名称 |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14Cl2N4O2/c1-26-14-4-2-3-11(7-14)16-9-17(23-22-16)18(25)24-21-10-12-5-6-13(19)8-15(12)20/h2-10H,1H3,(H,22,23)(H,24,25)/b21-10+ |
InChI 键 |
QWJRYPOPGXKALS-UFFVCSGVSA-N |
手性 SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11970581.png)
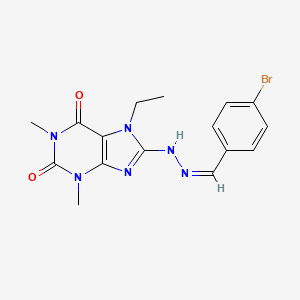
![5-(2-bromophenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11970586.png)
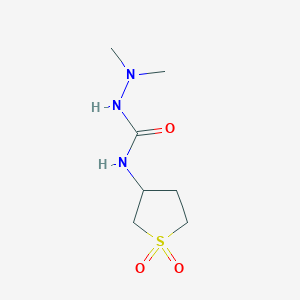
![2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11970600.png)



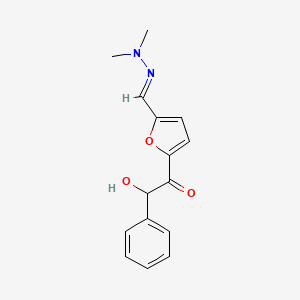
![2,5-dimethyl-N'-[(E)-4-pyridinylmethylidene]-3-furohydrazide](/img/structure/B11970638.png)
![di-tert-butyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11970646.png)

![4-[(E)-{[5-thioxo-3-(3,4,5-trimethoxyphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11970661.png)
